molecular formula C12H18N4O B12896016 8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one CAS No. 84227-39-4

8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one

Cat. No.: B12896016
CAS No.: 84227-39-4
M. Wt: 234.30 g/mol
InChI Key: GYRNWWWCIUGQRS-UHFFFAOYSA-N
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Description

8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,6-dipropyl-2,4-diamino-5-methylpyrimidine with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazotriazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazotriazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazotriazine derivatives.

    Substitution: Formation of N-alkylated imidazotriazine derivatives.

Scientific Research Applications

8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and neuroprotective agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.

    Biology: Studies focus on its interaction with biological macromolecules and its potential as a biochemical probe.

    Industry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways. For example, it can inhibit the activity of nitric oxide synthase, leading to reduced production of nitric oxide, a key mediator of inflammation . Additionally, it can interact with nuclear factor kappa B (NF-κB) pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
  • N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide

Uniqueness

8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one stands out due to its unique imidazotriazine ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

84227-39-4

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

8-methyl-1,6-dipropyl-3H-imidazo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C12H18N4O/c1-4-6-9-11-8(3)13-10(7-5-2)16(11)12(17)15-14-9/h4-7H2,1-3H3,(H,15,17)

InChI Key

GYRNWWWCIUGQRS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC(=O)N2C1=C(N=C2CCC)C

Origin of Product

United States

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